molecular formula C7H10Cl2N4 B13513913 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride

Cat. No.: B13513913
M. Wt: 221.08 g/mol
InChI Key: CMELQIKUPYLDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and pyridine moiety undergo oxidation under controlled conditions:

  • Reagents : Common oxidizing agents include peroxides or metal-based oxidizers.

  • Products : Oxidized derivatives such as triazole N-oxides or pyridine oxides.

  • Mechanism : Electron-rich regions of the heterocyclic system are susceptible to electrophilic attack, leading to oxygen incorporation.

Reduction Reactions

Reductive modifications target the triazole ring or substituents:

  • Reagents : Catalytic hydrogenation (e.g., H₂/Pd-C) or hydride donors (e.g., NaBH₄).

  • Products : Reduced triazoline intermediates or dehalogenated analogs.

  • Conditions : Reactions often require inert atmospheres and optimized temperatures to prevent over-reduction.

Nucleophilic Substitution

The amine group at the 8-position participates in nucleophilic reactions:

  • Electrophiles : Alkyl halides, acyl chlorides, or sulfonating agents.

  • Products : Alkylated, acylated, or sulfonated derivatives .

  • Example : Reaction with 4-aminophenol in THF forms aryl-substituted analogs .

Cyclization Reactions

The triazole-pyridine scaffold facilitates ring-forming reactions:

  • Reagents : Triethoxy methane or carbonyl compounds.

  • Products : Fused polycyclic systems (e.g., quinoxaline derivatives) .

  • Mechanism : Intramolecular cyclization via dehydration or condensation .

Biological Activity-Related Interactions

As a pan-phosphodiesterase inhibitor, the compound modulates enzymatic activity:

  • Targets : Cyclic nucleotide phosphodiesterases (PDEs), regulating cAMP/cGMP levels.

  • Outcome : Alters cellular signaling pathways, influencing proliferation and apoptosis .

Mechanistic Insights

  • Cyclization : Copper-mediated aerobic oxidative coupling enables selective triazole functionalization (e.g., bis-triazole formation at 0°C vs. alkynyl-triazole at 60°C) .

  • Substitution : Catalysts like PTSA enhance imidate cyclization by acting as both Brønsted and Lewis acids .

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride
  • CAS RN : 1352443-32-3 (dihydrochloride form)
  • Molecular Formula : C₇H₁₀Cl₂N₄ (dihydrochloride salt)
  • Molecular Weight : 217.09 g/mol (dihydrochloride salt)

Structural Features: This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, characterized by a fused triazole and pyridine ring system. The dihydrochloride salt enhances solubility and stability, making it suitable for analytical and pharmaceutical applications .

Applications :
Primarily used as a reference standard in analytical chemistry and drug development due to its defined purity and structural consistency .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Position Key Features Similarity Score*
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride 1352443-32-3 C₇H₁₀Cl₂N₄ 217.09 3-methyl, 8-amine High solubility (dihydrochloride), standard reference -
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-methanamine 900641-14-7 C₉H₇ClF₃N₄ 278.63 8-Cl, 6-CF₃, 3-CH₂NH₂ Enhanced lipophilicity due to CF₃ group; potential CNS activity 0.76
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine 1150617-76-7 C₇H₈N₄ 148.17 7-methyl, 8-amine Positional isomer; lower solubility (free base) 0.91
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 1082428-28-1 C₈H₁₀N₄ 162.20 3-ethyl, 6-amine Increased steric bulk; altered binding affinity 0.87
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride 1255098-80-6 C₉H₁₄Cl₂N₆ 289.16 Pyrazine core, piperazine substituent Broader ring system; potential kinase inhibition 0.82

*Similarity scores based on structural and functional overlap (0–1 scale) .

Functional Group and Bioactivity Differences

Substituent Effects: 3-Methyl vs. Halogenated Derivatives: The 8-chloro-6-trifluoromethyl analog (CAS 900641-14-7) exhibits higher lipophilicity (ClogP ~2.1) and enhanced blood-brain barrier penetration, suggesting utility in neuropharmacology .

Positional Isomerism :

  • The 7-methyl isomer (CAS 1150617-76-7) shares a molecular formula with the target compound but differs in methyl group placement, leading to distinct electronic properties and solubility profiles (148.17 g/mol vs. 217.09 g/mol for the dihydrochloride salt) .

Salt Forms :

  • Dihydrochloride salts (e.g., target compound and CAS 1255098-80-6) improve aqueous solubility (>50 mg/mL in water) compared to free bases, critical for in vitro assays .

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Chemical Formula : C7H8N4
  • Molecular Weight : 148.165 g/mol
  • CAS Number : 31040-12-7

Biological Activity Overview

Research indicates that compounds within the triazole family often exhibit significant biological activities, particularly in cancer treatment and enzyme inhibition. The specific compound 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has been evaluated for its cytotoxic properties against various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity is typically assessed using the MTT assay, which measures cell viability after treatment with the compound. The following table summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 (μM) Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism by which this compound exerts its effects is primarily through inhibition of specific kinases involved in cancer cell proliferation. In particular, it has shown activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis.

Inhibition Studies

The compound's inhibitory activity against c-Met kinase has been quantified as follows:

Compound IC50 (nM) Reference
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine48
Foretinib19

Case Studies

Several studies have highlighted the potential of triazolo derivatives in cancer therapy:

  • Study on Triazolo-Pyridazine Derivatives :
    • Researchers synthesized triazolo-pyridazine derivatives and evaluated their cytotoxicity against A549 and MCF-7 cell lines.
    • Notably, compound 12e exhibited significant cytotoxicity with IC50 values comparable to known inhibitors like Foretinib .
  • Triazolo-Pyrazine Derivatives :
    • A series of triazolo-pyrazine derivatives were designed and tested for anti-tumor activity.
    • The most promising derivative showed IC50 values indicating potent anti-cancer properties across multiple cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride?

The compound can be synthesized via oxidative ring closure of hydrazine intermediates. For example, sodium hypochlorite in ethanol has been used to oxidize hydrazine precursors, yielding triazolopyridine derivatives in ~73% isolated yield under room-temperature conditions . Purification typically involves extraction followed by alumina plug filtration to isolate the product in high purity. This method aligns with green chemistry principles by avoiding toxic reagents like Cr(VI) salts .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments in the fused triazole-pyridine system.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly for dihydrochloride salts, which may require ion-pairing reagents .

Q. What solvent systems are optimal for solubility studies of this compound?

The dihydrochloride salt form enhances water solubility. For organic solvents, ethanol and dimethyl sulfoxide (DMSO) are recommended due to their compatibility with triazolopyridine derivatives . Solubility profiles should be validated experimentally using UV-Vis spectroscopy or gravimetric analysis.

Q. How can researchers address low yields during synthesis?

Optimize reaction parameters using statistical design of experiments (DoE). For example, factorial designs can identify critical variables (e.g., temperature, oxidant concentration) and interactions affecting yield . ICReDD’s computational reaction path searches (quantum chemical calculations) may also predict optimal conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity and stability of this compound?

Quantum mechanical calculations (e.g., DFT) can model reaction pathways, such as oxidative cyclization mechanisms, to identify transition states and intermediates. Coupling these with molecular dynamics simulations helps predict solvent effects and salt stability . Software like Gaussian or ORCA is recommended for such analyses .

Q. How should researchers resolve contradictions in biological activity data across studies?

Apply meta-analysis frameworks to compare datasets, focusing on variables like assay conditions (pH, cell lines) or salt form discrepancies. For example, dihydrochloride salts may exhibit different bioavailability compared to free bases. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) .

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) for high-resolution separation. For scale-up, membrane technologies (e.g., nanofiltration) can enhance throughput while maintaining purity .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Synthesize analogs with modifications at the methyl or amine positions. Employ high-throughput screening (HTS) to assess biological activity variations. Pair this with molecular docking studies to correlate activity with binding affinity to target proteins (e.g., kinase domains) .

Q. What green chemistry approaches can reduce environmental impact during synthesis?

Replace traditional oxidants (e.g., DDQ) with sodium hypochlorite or electrochemical methods. Solvent recovery systems (e.g., rotary evaporation with ethanol recycling) and catalytic processes (e.g., TEMPO-mediated oxidation) further improve sustainability .

Q. How can machine learning enhance the development of derivatives with improved properties?

Train models on datasets of triazolopyridine derivatives, incorporating descriptors like logP, polar surface area, and synthetic accessibility scores. Platforms like Chemprop or DeepChem can predict solubility, toxicity, or target binding, guiding rational design .

Q. Methodological Considerations

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with FAIR principles .
  • Safety Protocols : Adhere to institutional chemical hygiene plans, including 100% compliance with safety exams before experimental work .
  • Interdisciplinary Collaboration : Integrate computational, synthetic, and analytical teams to accelerate discovery cycles .

Properties

Molecular Formula

C7H10Cl2N4

Molecular Weight

221.08 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride

InChI

InChI=1S/C7H8N4.2ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;;/h2-4H,8H2,1H3;2*1H

InChI Key

CMELQIKUPYLDOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.